Porphobilinogen hydrate
Description
Properties
IUPAC Name |
3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.H2O/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14;/h5,12H,1-4,11H2,(H,13,14)(H,15,16);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLMOSPZOADDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation and Cyanation
The synthesis begins with pyrrole, which undergoes Vilsmeier-Haack formylation using dimethylformamide (DMF) and oxalyl chloride in 1,2-dichloroethane to yield pyrrole-3-glyoxalate. Subsequent cyanation introduces a nitrile group at the 2-position via nucleophilic substitution with potassium cyanide, producing a mixture of 2-cyano and 4-cyano isomers. Separation challenges arise due to similar polarities, necessitating chromatographic techniques that reduce scalability.
Reduction and Decarbonylation
The critical reduction step converts the nitrile group to an aminomethyl moiety. Hydrogenation over palladium black or platinum oxide in ethanol/ammonia selectively reduces the nitrile while preserving the pyrrole ring. However, competing side reactions, such as ester solvolysis, limit yields to 40–50%. Decarbonylation of the glyoxalate side chain using Raney nickel in aqueous ethanol completes the formation of ethyl pyrrole-3-acetate, a key intermediate.
Hydrolysis to Porphobilinogen Hydrate
Final hydrolysis of the lactam-ester intermediate (28) employs 2 M potassium hydroxide at reflux for 96 hours, followed by pH adjustment to precipitate PBG hydrate. Recrystallization from ammonia/acetic acid yields pure PBG hydrate, validated via comparison with natural isolates. Despite its modularity, the nine-step sequence achieves only a 6% overall yield, primarily due to inefficiencies in the reduction and isomer separation steps.
Isolation and Purification from Biological Sources
Mercuric Acetate Precipitation
PBG is isolated from porphyric urine by precipitation with 15% mercuric acetate at pH 4–4.5. The mercury-PBG complex is collected via centrifugation, washed with dilute mercuric acetate, and decomposed with hydrogen sulfide to release free PBG. This method avoids chromatography, simplifying large-scale purification but requiring careful handling of toxic mercury compounds.
Crystallization and Recrystallization
The crude PBG solution is treated with lead acetate to remove pigments, followed by silver nitrate to eliminate residual ions. Final crystallization at pH 4 yields colorless PBG hydrate crystals, which are washed with acetic acid and acetone to remove salts. This process achieves a 60% recovery rate, though yields depend on the PBG concentration in the starting material.
Lactam Hydrolysis Pathway
Lactam Formation via Acetylation
PBG reacts with acetic anhydride in pyridine to form N-acetylporphobilinogen lactam (II), a stable intermediate. The lactam derivative crystallizes as colorless leaflets and serves as a protective group during subsequent reactions.
Alkaline Hydrolysis
Hydrolysis of the lactam with 2 M potassium hydroxide at elevated temperatures regenerates PBG hydrate. The reaction mechanism involves ring-opening followed by decarboxylation, monitored via UV spectroscopy (absorption maxima at 306 nm). This route is advantageous for isotopic labeling studies but requires precise pH control to prevent decomposition.
Comparative Analysis of Preparation Methods
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
Porphobilinogen hydrate undergoes several types of chemical reactions, including:
Condensation Reactions: It can condense with other molecules to form larger structures.
Deamination Reactions: The removal of amino groups to form different products.
Polymerization: It can polymerize to form hydroxymethyl bilane, a precursor to porphyrins.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Ehrlich’s Reagent: Used for the detection and quantification of porphobilinogen in biological samples.
Ion-Exchange Resins: Used to purify and isolate porphobilinogen from mixtures.
Major Products Formed
The major products formed from reactions involving this compound include hydroxymethyl bilane, which is further converted into uroporphyrinogen and eventually into heme and chlorophyll .
Scientific Research Applications
Role in Heme Biosynthesis
PBG is a key intermediate in the heme biosynthetic pathway. It is synthesized from 5-aminolevulinic acid (ALA) by the enzyme ALA dehydratase and subsequently converted into hydroxymethylbilane by porphobilinogen deaminase (PBGD). This pathway is crucial for the production of heme, which is an essential component of hemoglobin and various cytochromes involved in electron transport and cellular respiration.
Key Enzymatic Reactions:
- Synthesis: Two molecules of ALA condense to form PBG.
- Conversion: Four molecules of PBG are polymerized by PBGD to form 1-hydroxymethylbilane, a precursor to porphyrins.
Clinical Implications
PBG has significant clinical relevance, particularly in diagnosing and understanding disorders related to heme synthesis, such as acute intermittent porphyria (AIP). In AIP, there is a deficiency of PBGD, leading to the accumulation of PBG and ALA, which can cause severe abdominal pain and neurological symptoms.
Case Studies:
- Acute Intermittent Porphyria: Elevated levels of PBG are indicative of AIP. Treatment strategies often involve managing symptoms and reducing triggers that lead to attacks. Recent studies have explored recombinant PBGD therapies aimed at restoring enzyme function and alleviating symptoms .
- Toxicology: PBG levels can serve as biomarkers for exposure to heavy metals like lead and arsenic, which interfere with heme synthesis. Monitoring urinary porphyrin levels can provide insights into environmental and occupational exposures .
Applications in Research
PBG is extensively studied for its biochemical properties and interactions within metabolic pathways:
- Structural Biology: Research has focused on the structural dynamics of enzymes like PBGD during the catalysis of PBG to hydroxymethylbilane. Molecular dynamics simulations have elucidated how these enzymes adapt during substrate binding and product release .
- Biochemical Studies: Investigations into allosteric regulation of PBGS have revealed insights into how PBG synthesis is modulated across different species. These studies highlight the evolutionary conservation of these pathways and their variations among organisms .
Potential as a Biomarker
Porphobilinogen's role as a biomarker for various conditions is gaining attention:
- Occupational Toxicology: The accumulation of porphyrins and their precursors in biological fluids can indicate exposure to neurotoxic metals, providing a non-invasive method for assessing health risks in occupational settings .
- Disease Monitoring: Elevated urinary levels of PBG can be used to monitor patients with porphyrias, aiding in diagnosis and management strategies.
Summary Table: Applications of Porphobilinogen Hydrate
Mechanism of Action
Porphobilinogen hydrate exerts its effects through its role in the porphyrin biosynthesis pathway. It is generated by the enzyme delta-aminolevulinic acid dehydratase and is subsequently converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase . This pathway is essential for the production of heme, which is a critical component of hemoglobin and other heme-containing proteins .
Comparison with Similar Compounds
Salts and Solubility Profiles
PBG hydrobromide hydrate exhibits higher solubility than its hydrochloride counterpart, facilitating its use in aqueous enzymatic assays. Analytical data show a 5.3% weight loss upon drying (hydration loss) and 5.6% weight gain upon atmospheric rehydration, confirming its hygroscopic nature . In contrast, anhydrous PBG salts are less stable and prone to deliquescence, limiting their utility in long-term storage .
Enzymatic Interactions and Metabolic Pathways
- PBG vs. ALA: ALA, the precursor to PBG, is regulated by ALA synthase (ALAS), which is induced by ethanol and suppressed by glucose . PBG synthesis (via ALA dehydratase) is inhibited by ethanol, heavy metals, and oxidative stress, whereas PBG deaminase is ethanol-insensitive .
- PBG vs. Uroporphyrinogen: Uroporphyrinogen synthase catalyzes the rate-limiting conversion of PBG to hydroxymethylbilane. Only <10% of PBG is converted to protoporphyrin under high ALA conditions, highlighting PBG’s accumulation propensity in porphyrias .
Table 2: Enzymatic Sensitivity of PBG and Related Metabolites
Analytical Detection and Clinical Relevance
PBG is quantified in urine using the Ehrlich aldehyde reaction, which detects its pyrrole amine group. Modified tests (e.g., Watson-Schwartz) differentiate PBG from urobilinogen, reducing false positives . In contrast, synthetic pyrroles (e.g., ethyl 2:3-dimethylpyrrole) lack reactive amines and are undetectable in such assays . Elevated PBG:creatinine ratios are diagnostic for acute intermittent porphyria, whereas porphyrin measurements alone are non-specific .
Biological Activity
Porphobilinogen (PBG) is a crucial organic compound in the biosynthesis of porphyrins, including hemoglobin and chlorophyll. It is synthesized from δ-aminolevulinic acid (ALA) through the action of the enzyme ALA dehydratase. This article delves into the biological activity of porphobilinogen hydrate, exploring its metabolic pathways, enzymatic interactions, and implications in various pathologies.
Structure and Biosynthesis
Porphobilinogen is characterized by its pyrrole structure, with specific side chains that contribute to its biological function. The biosynthetic pathway begins with ALA, which is converted into PBG by ALA dehydratase. Four molecules of PBG then polymerize to form hydroxymethylbilane (HMB), facilitated by porphobilinogen deaminase (PBGD) .
Chemical Structure of Porphobilinogen
| Component | Description |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₄ |
| Key Functional Groups | Aminomethyl group, acetic acid group, propionic acid group |
| Structural Characteristics | Pyrrole ring with substituents at positions 2, 3, and 4 |
Metabolic Pathways
Porphobilinogen plays a pivotal role in the heme biosynthesis pathway. It is involved in several key enzymatic reactions:
- Synthesis from ALA : Catalyzed by ALA dehydratase.
- Formation of HMB : Catalyzed by PBGD; this reaction is critical for the production of tetrapyrroles necessary for various biological functions .
- Role in Pathologies : Elevated levels of PBG are associated with acute intermittent porphyria (AIP), a genetic disorder characterized by the accumulation of heme precursors due to enzyme deficiencies .
Enzymatic Interactions
Porphobilinogen exhibits significant interactions with enzymes involved in its metabolic pathway:
- Inhibition of ALA Dehydratase : Recent studies indicate that PBG can inhibit ALA dehydratase at low concentrations, which can lead to an accumulation of ALA in patients suffering from porphyrias. This inhibition is crucial for understanding the metabolic dysregulation observed in these conditions .
- Dynamic Oligomerization of PBGS : Porphobilinogen synthase (PBGS), responsible for synthesizing PBG from ALA, undergoes dynamic changes in quaternary structure that affect its enzymatic activity. This process is essential for maintaining metabolic balance within cells .
Case Studies and Clinical Implications
Several case studies highlight the clinical significance of porphobilinogen:
- Acute Intermittent Porphyria : Patients with AIP often present with elevated urinary levels of PBG. Management strategies include glucose infusion and hematin administration to mitigate symptoms .
- Research Findings on Enzyme Activity : Studies have shown that variations in pH can significantly affect PBGS activity, suggesting potential therapeutic targets for managing porphyrias .
Q & A
Q. What experimental methods are commonly used to detect and quantify porphobilinogen (PBG) in biological samples?
The most widely used methods involve reacting PBG with Ehrlich’s reagent (p-dimethylaminobenzaldehyde) under acidic conditions, which forms a red chromogen detectable at 555 nm . However, purification steps are critical to remove interfering substances like urobilinogen. Early methods, such as the Watson-Schwartz test, rely on organic extraction but suffer from poor sensitivity and specificity. Advanced approaches like anion-exchange chromatography (e.g., the Mauzerall-Granick method) improve accuracy but are labor-intensive. A rapid alternative using spin-column ion exchange purification has been validated for clinical chemistry, offering high throughput and cost efficiency .
Q. How does porphobilinogen hydrate function as an intermediate in haem biosynthesis?
PBG is a linear tetrapyrrole precursor in the porphyrin pathway. Radiolabeling studies demonstrate its conversion into uroporphyrinogen III via the enzyme porphobilinogen deaminase, with subsequent decarboxylation and oxidation steps leading to protoporphyrin IX and haem . Experimental validation involves tracking isotopic labels (e.g., 14C-glycine) in haemoglobin and porphyrin fractions, though permeability barriers in mature erythrocytes may limit enzymatic activity unless supplemented with mitochondrial extracts .
Q. What are the standard protocols for synthesizing and characterizing this compound in vitro?
PBG hydrate is typically synthesized as a hydrobromide or hydrochloride salt. Crystallization from aqueous solutions yields both hydrated and anhydrous forms, with hydration states confirmed via gravimetric analysis (e.g., 5.3% weight loss upon drying) and elemental composition verification (C, H, N, Br content) . Solubility profiles and stability under varying humidity conditions must be documented to ensure reproducibility in experimental setups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in data regarding porphyrin intermediates derived from this compound?
Contradictions arise when uroporphyrin III or coproporphyrin III are labeled as intermediates but fail to meet kinetic criteria for true precursors. A proposed solution involves distinguishing between porphyrins and their reduced porphyrinogens. For example, reduced uroporphyrinogen III (not the oxidized porphyrin) may act as the true intermediate, as evidenced by isotope dilution experiments and enzymatic assays under anaerobic conditions . Researchers should also control for artifactual oxidation during sample preparation, which can skew results .
Q. What methodological challenges arise when studying hydrate stability in porphobilinogen salts, and how can they be addressed?
Hydrate stability impacts crystallization, solubility, and reactivity. Key challenges include:
- Polymorphism : Co-crystallization of hydrated and anhydrous forms from the same solution, requiring X-ray diffraction or thermal gravimetric analysis for phase identification .
- Environmental sensitivity : Hydrates may deliquesce or dehydrate under variable humidity. Controlled storage (e.g., desiccators with P2O5) and in situ monitoring (e.g., dynamic vapor sorption) are recommended .
- Reactivity : Hydrate water molecules can participate in hydrogen-bonding networks, altering ion-exchange efficiency in purification workflows .
Q. How do modern LC-MS/MS methods improve upon traditional colorimetric assays for PBG quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) eliminates interference from Ehrlich-reactive chromogens (e.g., indoles) by separating PBG via reverse-phase columns and quantifying it using stable isotope-labeled internal standards (e.g., 13C-PBG). This method achieves sub-nanogram sensitivity and is validated for urinary PBG in acute porphyria diagnostics. However, it requires specialized instrumentation and rigorous validation of matrix effects .
Q. What experimental designs are optimal for investigating PBG's role in porphyria pathogenesis?
- In vitro models : Use hepatocyte cultures or erythroleukemic cell lines (e.g., K562) with induced aminolevulinic acid synthase (ALAS1) activity to mimic porphyria-like PBG accumulation. Monitor enzyme kinetics and oxidative stress markers .
- In vivo models : Employ PBG-deaminase-deficient mice or zebrafish, correlating PBG levels with clinical symptoms (e.g., neurovisceral attacks) via longitudinal metabolite profiling .
- Data integration : Combine transcriptomic data (e.g., ALAS1 regulation) with metabolic flux analysis to map PBG turnover rates .
Methodological Frameworks
- Hypothesis formulation : Align research questions with unresolved mechanistic gaps, such as "Does PBG hydrate directly interact with nuclear receptors in porphyria-associated neuropathy?" .
- Literature review : Prioritize studies using isotopic tracing or high-resolution crystallography to validate PBG’s structural and metabolic roles .
- Ethical and practical considerations : Ensure compliance with biosafety protocols for handling PBG derivatives, given their potential photosensitizing properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
